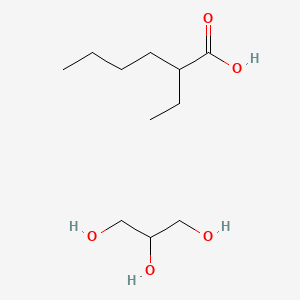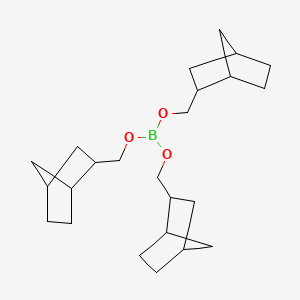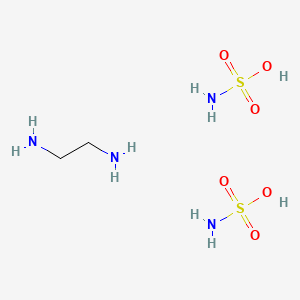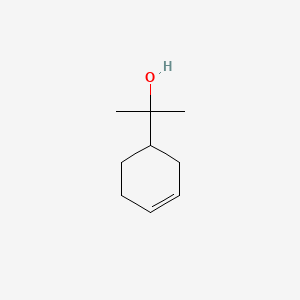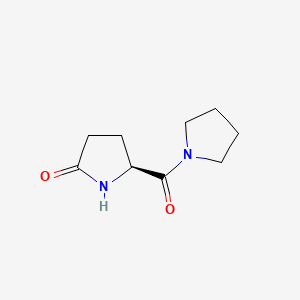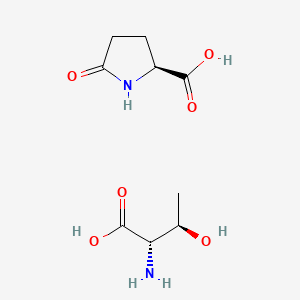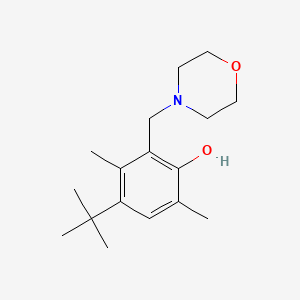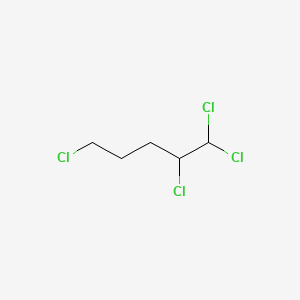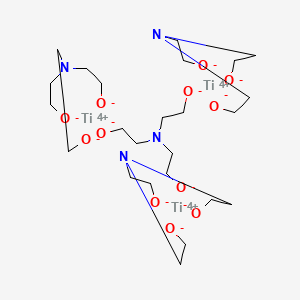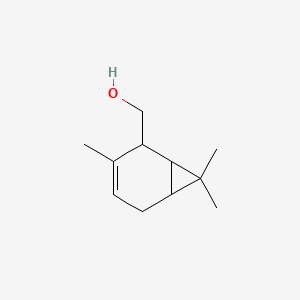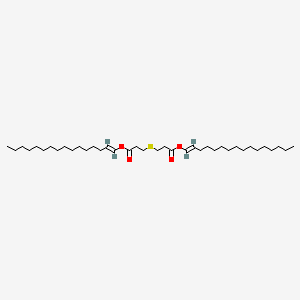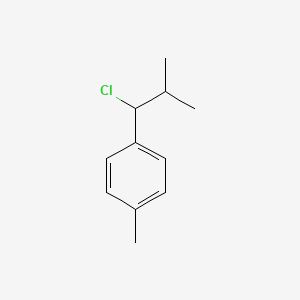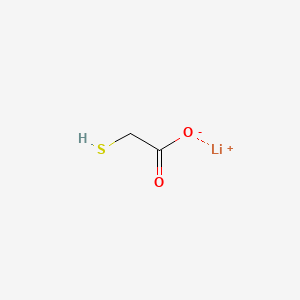
Lithium mercaptoacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium mercaptoacetate, also known as lithium thioglycolate, is a chemical compound with the formula LiSCH₂CO₂. It is the lithium salt of mercaptoacetic acid (thioglycolic acid). This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Lithium mercaptoacetate can be synthesized through the neutralization of mercaptoacetic acid with lithium hydroxide. The reaction typically occurs in an aqueous medium, and the product is isolated by evaporating the solvent.
Industrial Production Methods: In industrial settings, this compound is produced by reacting mercaptoacetic acid with lithium carbonate or lithium hydroxide. The reaction is carried out in a controlled environment to ensure the purity and yield of the product. The resulting solution is then concentrated and crystallized to obtain the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the thiol group is oxidized to form disulfides.
Reduction: It can also participate in reduction reactions, particularly in the presence of reducing agents.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiol group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, iodine.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines.
Major Products Formed:
Oxidation: Disulfides.
Reduction: Thiols.
Substitution: Various substituted mercaptoacetates.
Wissenschaftliche Forschungsanwendungen
Chemistry: Lithium mercaptoacetate is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds. It is also used in the preparation of metal complexes.
Biology: In biological research, this compound is used to study the effects of thiol-containing compounds on cellular processes. It is also used in the preparation of thiolated biomolecules.
Industry: this compound is used in the production of polymers and as a stabilizer in the manufacturing of plastics. It is also used in the formulation of hair care products, such as hair straighteners and depilatories.
Wirkmechanismus
Lithium mercaptoacetate exerts its effects primarily through its thiol group, which can interact with various molecular targets. The thiol group can form disulfide bonds with cysteine residues in proteins, leading to changes in protein structure and function. This interaction can affect various cellular pathways, including those involved in redox regulation and signal transduction.
Vergleich Mit ähnlichen Verbindungen
Sodium mercaptoacetate: Similar in structure but contains sodium instead of lithium.
Potassium mercaptoacetate: Similar in structure but contains potassium instead of lithium.
Calcium mercaptoacetate: Similar in structure but contains calcium instead of lithium.
Uniqueness: Lithium mercaptoacetate is unique due to the presence of lithium, which imparts different chemical properties compared to its sodium, potassium, and calcium counterparts. Lithium ions can influence the reactivity and stability of the compound, making it suitable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
22535-44-0 |
|---|---|
Molekularformel |
C2H3LiO2S |
Molekulargewicht |
98.1 g/mol |
IUPAC-Name |
lithium;2-sulfanylacetate |
InChI |
InChI=1S/C2H4O2S.Li/c3-2(4)1-5;/h5H,1H2,(H,3,4);/q;+1/p-1 |
InChI-Schlüssel |
SGYLFAPYNSPKBJ-UHFFFAOYSA-M |
Kanonische SMILES |
[Li+].C(C(=O)[O-])S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,1'-[(Phenylimino)diethylene]dipyridinium dichloride](/img/structure/B12663293.png)
